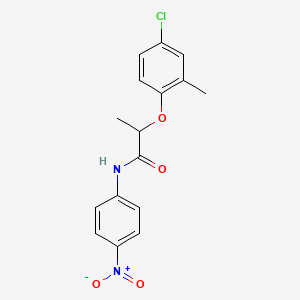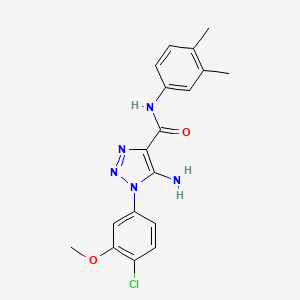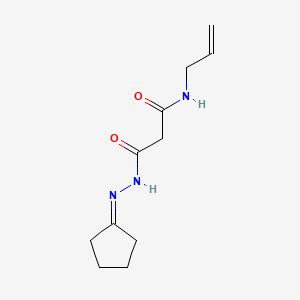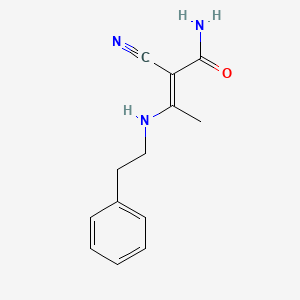
2-(4-chloro-2-methylphenoxy)-N-(4-nitrophenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chloro-2-methylphenoxy)-N-(4-nitrophenyl)propanamide is an organic compound with a complex structure that includes a chlorinated phenoxy group and a nitrophenyl group
準備方法
The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(4-nitrophenyl)propanamide typically involves multiple steps. One common synthetic route starts with the preparation of 4-chloro-2-methylphenol, which is then reacted with propionyl chloride to form 2-(4-chloro-2-methylphenoxy)propanoic acid. This intermediate is then coupled with 4-nitroaniline under appropriate conditions to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
2-(4-chloro-2-methylphenoxy)-N-(4-nitrophenyl)propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen in the presence of a catalyst, resulting in the reduction of the nitro group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, with nucleophiles such as amines or thiols, forming new derivatives.
科学的研究の応用
2-(4-chloro-2-methylphenoxy)-N-(4-nitrophenyl)propanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other industrially important compounds.
作用機序
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-(4-nitrophenyl)propanamide involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amine, which may interact with biological macromolecules such as proteins or nucleic acids. The chlorinated phenoxy group can participate in various binding interactions, potentially affecting enzyme activity or receptor function. These interactions can lead to changes in cellular pathways and biological responses.
類似化合物との比較
Similar compounds to 2-(4-chloro-2-methylphenoxy)-N-(4-nitrophenyl)propanamide include:
4-nitrophenyl 2-(4-chloro-2-methylphenoxy)acetate: This compound shares a similar structure but has an acetate group instead of a propanamide group.
4-nitrophenyl (4-chloro-2-methylphenoxy)acetate: Another closely related compound with similar functional groups but different connectivity.
2-(4-chloro-2-methylphenoxy)acetic acid: This compound lacks the nitrophenyl group but retains the chlorinated phenoxy structure.
These compounds are compared based on their structural differences, which can lead to variations in their chemical reactivity and biological activity. The presence of different functional groups and their positions in the molecule can significantly influence the compound’s properties and applications.
特性
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-(4-nitrophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4/c1-10-9-12(17)3-8-15(10)23-11(2)16(20)18-13-4-6-14(7-5-13)19(21)22/h3-9,11H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKKLZHQFCCWLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(morpholin-4-ylmethyl)-N-[(1R,2S)-2-phenylcyclohexyl]-1,2-oxazole-3-carboxamide](/img/structure/B4889346.png)
![2-amino-4-naphthalen-2-yl-5,10-dioxo-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B4889361.png)

![2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-(2-tert-butylsulfanylethyl)acetamide](/img/structure/B4889383.png)
![methyl 4-{3-bromo-4-[(4-nitrobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4889389.png)
![N-[2-(4-fluorophenoxy)ethyl]-2-methylpropan-2-amine;oxalic acid](/img/structure/B4889395.png)
![N-[[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl]pent-4-enamide](/img/structure/B4889403.png)
![2,2'-oxybis[N'-(2-fluorobenzylidene)acetohydrazide]](/img/structure/B4889409.png)
![5-(Azepane-1-carbonyl)-1-[(3-methoxyphenyl)methyl]piperidin-2-one](/img/structure/B4889438.png)

![11-(3-bromo-4-methoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4889448.png)
![4-{3-[(3-methoxyphenyl)amino]-3-oxopropyl}-N-[2-(methylthio)phenyl]-1-piperidinecarboxamide](/img/structure/B4889456.png)

